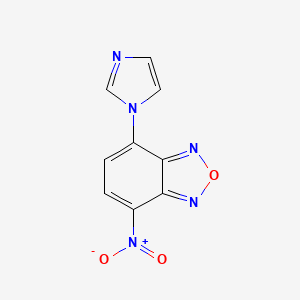

4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole

Beschreibung

4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole is a nitrobenzoxadiazole (NBD) derivative characterized by a 2,1,3-benzoxadiazole core substituted with a nitro group at the 7-position and an imidazole moiety at the 4-position. The NBD scaffold is renowned for its strong electrophilic properties, fluorescence, and reactivity toward nucleophilic thiols and amines, making it a versatile platform for chemical probes and therapeutic agents . This compound’s imidazole substituent enhances its ability to interact with biological targets, such as enzymes or nucleic acids, while the nitro group contributes to its electrophilic reactivity and fluorescence quenching behavior .

NBD derivatives are widely studied for applications in cancer therapy, enzyme inhibition, and fluorescent labeling. For example, 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole may act as a suicide inhibitor of glutathione S-transferases (GSTs), similar to other NBD-based compounds, by forming covalent adducts with nucleophilic residues in enzyme active sites . Its lipophilicity, influenced by the imidazole group, likely determines its cellular uptake and bioavailability, a critical factor for anticancer activity .

Eigenschaften

CAS-Nummer |

91485-28-8 |

|---|---|

Molekularformel |

C9H5N5O3 |

Molekulargewicht |

231.17 g/mol |

IUPAC-Name |

7-imidazol-1-yl-4-nitro-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C9H5N5O3/c15-14(16)7-2-1-6(13-4-3-10-5-13)8-9(7)12-17-11-8/h1-5H |

InChI-Schlüssel |

CYQFGHMJSWAADE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C=N1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole typically involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the imidazole ring displaces the chlorine atom on the benzoxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Bases like potassium carbonate and solvents like DMF are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(1H-Imidazol-1-yl)-7-amino-2,1,3-benzoxadiazole.

Wissenschaftliche Forschungsanwendungen

4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Wirkmechanismus

The mechanism of action of 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The 7-nitro-2,1,3-benzoxadiazole core has been functionalized with diverse substituents to tailor its reactivity, solubility, and target specificity. Below is a comparative analysis of key NBD derivatives:

Structural and Functional Comparison

Key Research Findings

Electrophilic Reactivity and Protein Binding

- Lipophilic NBD derivatives (e.g., NSC 228155) rapidly bind to proteins (e.g., GSTs, Myc oncoproteins) within 6 minutes in cancer cells. However, prolonged exposure (>30 minutes) reduces fluorescence, suggesting dynamic binding or degradation .

- In contrast, hydrophilic derivatives like NBD-IAA are ineffective in cellular assays due to poor membrane permeability .

Anticancer Mechanisms NBDHEX inhibits GSTs, disrupting detoxification pathways in cancer cells and enhancing chemotherapeutic efficacy. It also induces apoptosis via mitochondrial targeting . Derivatives with long alkyl chains (e.g., sulfanylbutanol) exhibit broad-spectrum cytotoxicity, with IC₅₀ values in the low micromolar range against K562 leukemia and HepG2 cells .

Fluorescent Applications NBD-Cl derivatives (e.g., NBD-COCl) selectively detect carcinogenic aromatic diamines in HPLC assays . NBD-ProCZ enables sensitive detection of 4-hydroxynonenal (HNE), a biomarker of oxidative stress, in human serum .

Advantages and Limitations

- 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole: Advantages: The imidazole group may improve solubility and target specificity compared to purely lipophilic analogs. Limitations: Limited direct data on its GST inhibition potency or pharmacokinetics compared to well-studied derivatives like NBDHEX.

- NBDHEX: Advantages: Clinically relevant multidrug resistance reversal in tumors . Limitations: Potential off-target effects due to broad protein reactivity.

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | 4-(1H-Imidazol-1-yl)-7-nitro-2,1,3-benzoxadiazole | NBDHEX | NBD-Cl |

|---|---|---|---|

| Molecular Weight | ~275 g/mol | 325 g/mol | 211 g/mol |

| LogP (Predicted) | ~1.5 | 3.2 | 1.8 |

| Fluorescence λmax (nm) | Quenched by nitro group | 535 | 530 |

| Key Functional Group | Imidazole | Thioether | Chloride |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.